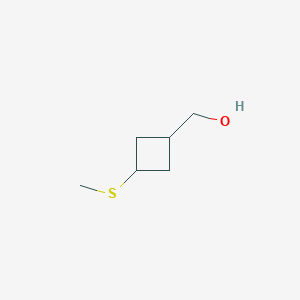

(3-Methylsulfanylcyclobutyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

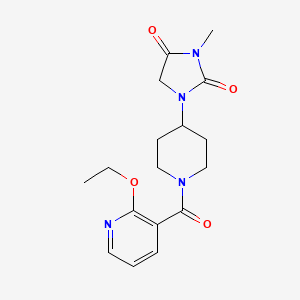

“(3-Methylsulfanylcyclobutyl)methanol” is a chemical compound with the CAS Number: 1889175-74-9 . It has a molecular weight of 132.23 . It is in liquid form .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C6H12OS/c1-8-6-2-5(3-6)4-7/h5-7H,2-4H2,1H3 . The InChI key is PHOMPPLZGQJWLW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 132.23 . It is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Methanol as a Methylating Agent

Methanol is employed as a methylating agent in the synthesis of various compounds. For example, it has been used for the direct N-monomethylation of aromatic primary amines, offering an environmentally friendly option due to low catalyst loading and excellent selectivities (Li et al., 2012). Similarly, selective N-methylation of amines and transfer hydrogenation of nitroarenes using methanol have been achieved with RuCl3 as a catalyst, highlighting methanol's role in pharmaceutical synthesis (Sarki et al., 2021).

Methanol in Industrial Biotechnology

Methanol serves as a key feedstock in industrial biotechnology, notably in processes involving methylotrophic bacteria. These organisms can convert methanol into valuable products, demonstrating the potential of methanol-based bioprocesses for the production of fine and bulk chemicals (Schrader et al., 2009). Engineering efforts have also focused on the biological conversion of methanol to specialty chemicals in model organisms like Escherichia coli, showcasing the versatility of methanol as a carbon source in metabolic engineering (Whitaker et al., 2017).

Methanol as a Building Block in Chemical Synthesis

Methanol's role extends to serving as a building block for more complex chemical structures. Its use in the synthesis of acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine, among others, underscores its importance in the chemical industry. The conversion of CO2 to methanol is particularly noteworthy for its potential to reduce CO2 emissions and serve as an energy carrier for hydrogen storage (Dalena et al., 2018).

Environmental and Safety Considerations

While exploring the applications of methanol, it is crucial to consider its flammability and toxicity. Methanol is a polar liquid that mixes well with water and many organic solvents, making it a versatile solvent in the chemical industry. However, its flammability and high toxicity necessitate strict safety measures in handling and storage (Offermanns et al., 2014).

Safety and Hazards

“(3-Methylsulfanylcyclobutyl)methanol” has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

(3-methylsulfanylcyclobutyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-8-6-2-5(3-6)4-7/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOMPPLZGQJWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC(C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

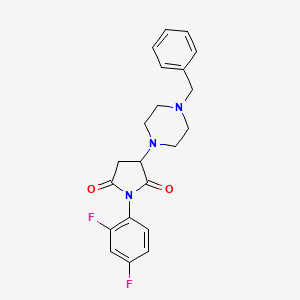

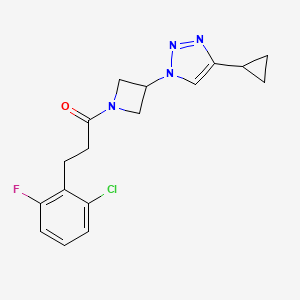

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2964729.png)

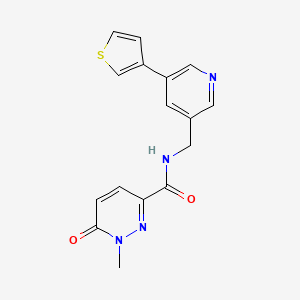

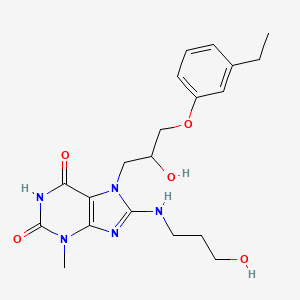

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride](/img/structure/B2964736.png)

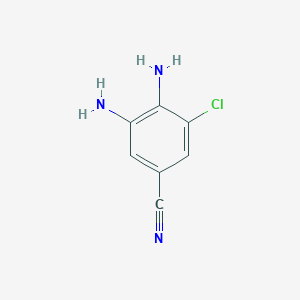

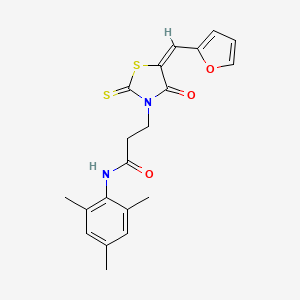

![Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964752.png)